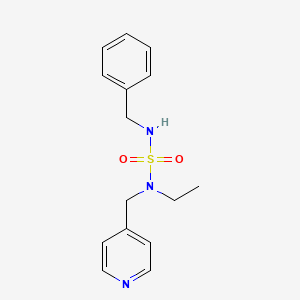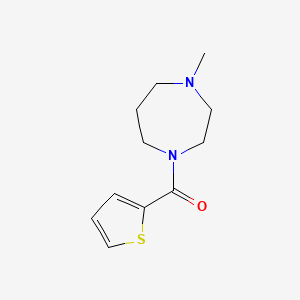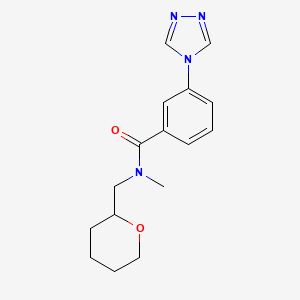
10-(2-methylbenzyl)-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-methylbenzyl)-9(10H)-acridinone, also known as MBR-1068, is a synthetic compound that belongs to the class of acridinone derivatives. It is a promising drug candidate that has shown potential in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 10-(2-methylbenzyl)-9(10H)-acridinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 10-(2-methylbenzyl)-9(10H)-acridinone can induce DNA damage and apoptosis in cancer cells. 10-(2-methylbenzyl)-9(10H)-acridinone has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
10-(2-methylbenzyl)-9(10H)-acridinone has been shown to have several biochemical and physiological effects. In cancer cells, 10-(2-methylbenzyl)-9(10H)-acridinone can induce DNA damage and apoptosis, leading to cell death. 10-(2-methylbenzyl)-9(10H)-acridinone has also been found to inhibit angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. In addition, 10-(2-methylbenzyl)-9(10H)-acridinone can modulate the immune response by increasing the production of cytokines and chemokines, which can enhance the anti-tumor activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-(2-methylbenzyl)-9(10H)-acridinone in lab experiments is its high potency and selectivity towards cancer cells and viruses. This allows for lower doses to be used, reducing the risk of toxicity and side effects. However, 10-(2-methylbenzyl)-9(10H)-acridinone has some limitations, including its poor solubility in water and low bioavailability. This can affect its efficacy in vivo and limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on 10-(2-methylbenzyl)-9(10H)-acridinone. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is to investigate the potential of 10-(2-methylbenzyl)-9(10H)-acridinone as a combination therapy with other drugs or immunotherapies. Additionally, further studies are needed to elucidate the mechanism of action of 10-(2-methylbenzyl)-9(10H)-acridinone and its effects on different types of cancer and viral infections. Finally, clinical trials are needed to evaluate the safety and efficacy of 10-(2-methylbenzyl)-9(10H)-acridinone in humans and assess its potential as a therapeutic agent.
Synthesemethoden
10-(2-methylbenzyl)-9(10H)-acridinone can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with 9-chloroacridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The purity and yield of 10-(2-methylbenzyl)-9(10H)-acridinone can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
10-(2-methylbenzyl)-9(10H)-acridinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 10-(2-methylbenzyl)-9(10H)-acridinone has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. In addition, 10-(2-methylbenzyl)-9(10H)-acridinone has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
10-[(2-methylphenyl)methyl]acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-15-8-2-3-9-16(15)14-22-19-12-6-4-10-17(19)21(23)18-11-5-7-13-20(18)22/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPQKMXEGUHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341231 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425646-81-7 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)